5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid

CAS No.: 1326813-29-9

Cat. No.: VC6433517

Molecular Formula: C9H9NO3S

Molecular Weight: 211.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1326813-29-9 |

|---|---|

| Molecular Formula | C9H9NO3S |

| Molecular Weight | 211.24 |

| IUPAC Name | 5-methyl-3-thiophen-2-yl-4H-1,2-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H9NO3S/c1-9(8(11)12)5-6(10-13-9)7-3-2-4-14-7/h2-4H,5H2,1H3,(H,11,12) |

| Standard InChI Key | YXYZOOYAJWPNSW-UHFFFAOYSA-N |

| SMILES | CC1(CC(=NO1)C2=CC=CS2)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

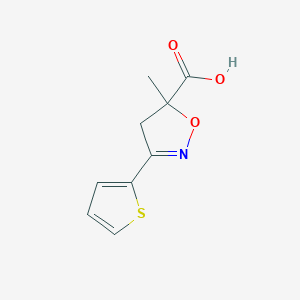

The core structure of 5-methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid consists of a 4,5-dihydroisoxazole ring (a partially saturated isoxazole) substituted at the 3-position with a thiophen-2-yl group and at the 5-position with a methyl group and a carboxylic acid moiety. The dihydroisoxazole ring adopts a puckered conformation due to partial saturation, which influences its electronic properties and reactivity .

The thiophene ring introduces π-conjugation and sulfur-based heteroatom interactions, while the carboxylic acid group enhances solubility in polar solvents and enables salt formation or esterification . The methyl group at C5 contributes steric bulk, potentially affecting binding interactions in biological systems.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | 5-Methyl-3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

| Molecular Formula | CHNOS |

| Molecular Weight | 225.26 g/mol |

| Hybridization | sp at C4 and C5; sp at N1/O2 |

| Tautomerism | Keto-enol tautomerism possible at C5 |

Spectroscopic Properties

While direct spectral data for this compound are unavailable, analogs such as 3-(2-fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid provide reference benchmarks :

-

IR Spectroscopy: Strong absorption bands at ~1750 cm (C=O stretch of carboxylic acid) and ~1680 cm (C=N stretch of isoxazole). Thiophene C-S stretches appear near 700 cm.

-

NMR Spectroscopy:

-

H NMR: Methyl protons resonate at δ 1.3–1.5 ppm; dihydroisoxazole CH protons appear as multiplets near δ 3.8–4.2 ppm. Thiophene protons show characteristic splitting patterns at δ 6.9–7.5 ppm.

-

C NMR: Carboxylic acid carbonyl at δ 170–175 ppm; isoxazole C3 (linked to thiophene) at δ 90–95 ppm; thiophene carbons between δ 125–140 ppm .

-

-

Mass Spectrometry: Expected molecular ion peak at m/z 225 (M), with fragmentation patterns involving loss of CO (−44 Da) and thiophene ring cleavage.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of dihydroisoxazole derivatives typically involves [3+2] cycloadditions or radical-mediated cyclizations. For 5-methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid, two plausible routes emerge:

Route 1: Coupling of Preformed Isoxazole Intermediates

-

Oxime Formation: Reacting methyl 3-thiophen-2-ylpropiolate with hydroxylamine yields the corresponding ketoxime.

-

Cyclization: Treatment with NaOCl in dichloromethane (Method B) induces cyclization to form the dihydroisoxazole core.

-

Carboxylic Acid Introduction: Hydrolysis of the methyl ester using HCl/dioxane (Method D) affords the final product.

Route 2: Silver-Mediated Radical Cyclization

Adapting the method from Liu et al. , α-halo ketoximes react with thiophene-derived 1,3-dicarbonyl compounds in the presence of AgNO and (NH)SO. This one-pot approach proceeds via a radical mechanism, forming the dihydroisoxazole ring with high regioselectivity.

Optimization and Yield Considerations

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, dioxane) enhance cyclization efficiency .

-

Temperature: Reactions typically proceed at 0°C to room temperature for oxime cyclization , while radical methods require heating to 110°C .

-

Catalysts: Pd(dppf)Cl improves coupling reactions in Suzuki-Miyaura steps for thiophene incorporation .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxime Formation | NHOH·HCl, NaHCO, EtOH, RT | 75–85 |

| Cyclization | NaOCl, DCM, 12 h, RT | 60–70 |

| Ester Hydrolysis | HCl/dioxane, 0°C → RT, 12 h | 85–90 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL). Carboxylic acid group enables salt formation with bases (e.g., sodium, ammonium).

-

Stability: Stable under inert atmospheres at −20°C. Degrades upon prolonged exposure to light or moisture, with decarboxylation observed above 150°C.

Crystallographic Data

Although single-crystal X-ray data for this compound are unavailable, related dihydroisoxazoles crystallize in monoclinic systems with P2/c space groups. Hydrogen bonding between the carboxylic acid and isoxazole nitrogen stabilizes the lattice .

Future Directions

Further research should prioritize:

-

Crystallographic Studies to resolve 3D structure and intermolecular interactions.

-

In Vivo Pharmacokinetics to assess bioavailability and metabolism.

-

Structure-Activity Relationships by modifying the thiophene and carboxylic acid substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume